5-Bromo-2-fluorophenyl-DL-alanine
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Overview
Description
5-Bromo-2-fluorophenyl-DL-alanine is an aromatic amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of both bromine and fluorine atoms on the phenyl ring, which imparts unique chemical properties. The incorporation of halogens into amino acids can significantly alter their reactivity and biological activity, making them valuable in medicinal chemistry and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 5-Bromo-2-fluorophenyl-DL-alanine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluorophenyl-DL-alanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino acid moiety can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
5-Bromo-2-fluorophenyl-DL-alanine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the design and synthesis of novel pharmaceuticals, particularly as enzyme inhibitors and therapeutic agents.
Biological Studies: It is employed in studies involving protein structure and function, as the incorporation of halogenated amino acids can provide insights into protein stability and interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluorophenyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoroaniline: Another halogenated aromatic compound used in pharmaceutical synthesis.
2-(5-Bromo-2-fluorophenyl)alanine: A closely related compound with similar chemical properties.
Uniqueness
5-Bromo-2-fluorophenyl-DL-alanine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and biological activity. The combination of bromine and fluorine atoms can enhance the compound’s stability and binding properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H9BrFNO2 |
---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
2-(5-bromo-2-fluoroanilino)propanoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c1-5(9(13)14)12-8-4-6(10)2-3-7(8)11/h2-5,12H,1H3,(H,13,14) |
InChI Key |
IIFBSLNRELDZNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
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